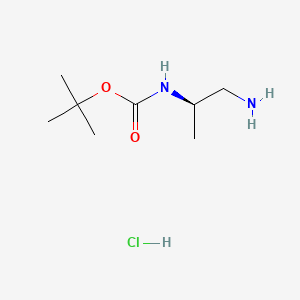![molecular formula C14H8N2O B578417 3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile CAS No. 1261973-55-0](/img/structure/B578417.png)
3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile: is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent . The reaction can be carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods: For large-scale industrial production, the Suzuki–Miyaura coupling reaction is also employed due to its efficiency and scalability. The process involves the coupling of 3-hydroxy-4-bromobiphenyl with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent such as toluene or ethanol, and the product is purified through recrystallization or chromatography .
化学反应分析
Types of Reactions: 3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of 3-oxo-[1,1’-biphenyl]-4,4’-dicarbonitrile.
Reduction: Formation of 3-hydroxy-[1,1’-biphenyl]-4,4’-diamine.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
Chemistry: 3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials .
Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it valuable in drug discovery and development .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers are investigating its role in modulating biological pathways and its efficacy in treating various diseases .
Industry: In the industrial sector, 3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique chemical properties make it suitable for these high-tech applications .
作用机制
The mechanism of action of 3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, while the nitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to biological effects . The compound’s ability to bind to specific sites on proteins makes it a valuable tool in biochemical research and drug development .
相似化合物的比较
- 4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid
- 2-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide
Comparison: Compared to these similar compounds, 3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile is unique due to the presence of two nitrile groupsThe hydroxyl group also contributes to its versatility in chemical reactions and interactions with biological targets .
属性
IUPAC Name |
4-(4-cyanophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDINFKGWUIEHAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684638 |
Source


|
| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-55-0 |
Source


|
| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)







